molecular formula C26H29N3O2S B303953 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

Cat. No. B303953
M. Wt: 447.6 g/mol
InChI Key: VFKPWYBLEXOGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as an anticancer drug and is currently being studied in clinical trials.

Mechanism of Action

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione works by binding to the DNA template of RNA polymerase I and preventing its ability to transcribe rDNA. This leads to the inhibition of ribosome biogenesis and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been found to increase the sensitivity of cancer cells to other chemotherapeutic agents, such as doxorubicin.

Advantages and Limitations for Lab Experiments

One advantage of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione is its specificity for cancer cells with high rDNA transcription. This makes it a potentially effective treatment for certain types of cancer. However, one limitation of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione is its potential toxicity to normal cells, which could limit its use in clinical settings.

Future Directions

Future research on 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione could focus on identifying biomarkers that could predict which cancer patients would be most responsive to the drug. Additionally, combination therapies with other chemotherapeutic agents could be explored to enhance the efficacy of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione. Finally, the development of more potent and selective RNA polymerase I inhibitors could lead to improved cancer treatments.

Synthesis Methods

The synthesis of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione involves several steps, including the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-bromoaniline to form 4-(6-methyl-1,3-benzothiazol-2-yl)phenylamine. This intermediate is then reacted with cyclooctylamine and 2,5-pyrrolidinedione to form 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione.

Scientific Research Applications

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription. This makes it a promising candidate for the treatment of cancers with high ribosomal DNA activity, such as multiple myeloma and acute lymphoblastic leukemia.

properties

Product Name

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

3-(cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H29N3O2S/c1-17-9-14-21-23(15-17)32-25(28-21)18-10-12-20(13-11-18)29-24(30)16-22(26(29)31)27-19-7-5-3-2-4-6-8-19/h9-15,19,22,27H,2-8,16H2,1H3

InChI Key

VFKPWYBLEXOGSV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5

Origin of Product

United States

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